molecular formula C11H18N4Na2O11P2 B13786605 Cytidine 5'-diphosphoethanolamine sodium salt

Cytidine 5'-diphosphoethanolamine sodium salt

Cat. No.: B13786605
M. Wt: 490.21 g/mol
InChI Key: XPQLJCAVGXYBOL-HJIQGPIZSA-L
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Description

Cytidine 5’-diphosphoethanolamine sodium salt is a biochemical compound that plays a crucial role in the synthesis of phosphatidylethanolamine, a key component of cell membranes. It is also involved in the biosynthesis of acetylcholine, a neurotransmitter essential for various neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-diphosphoethanolamine sodium salt typically involves the reaction of cytidine triphosphate with ethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine phosphotransferase, which facilitates the transfer of a phosphate group from cytidine triphosphate to ethanolamine .

Industrial Production Methods

Industrial production methods for Cytidine 5’-diphosphoethanolamine sodium salt often involve large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-diphosphoethanolamine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted cytidine derivatives .

Scientific Research Applications

Cytidine 5’-diphosphoethanolamine sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Cytidine 5’-diphosphoethanolamine sodium salt exerts its effects by acting as a precursor in the biosynthesis of phosphatidylethanolamine. It donates a phosphate group to ethanolamine, forming phosphatidylethanolamine, which is essential for cell membrane integrity and function. Additionally, it stimulates the synthesis of acetylcholine, a neurotransmitter involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-diphosphocholine sodium salt: Involved in the synthesis of phosphatidylcholine, another key phospholipid.

    Cytidine 5’-monophosphate disodium salt: A precursor in the synthesis of cytidine diphosphate.

    Guanosine 5’-monophosphate disodium salt hydrate: Involved in the synthesis of guanine nucleotides

Uniqueness

Cytidine 5’-diphosphoethanolamine sodium salt is unique in its specific role in the synthesis of phosphatidylethanolamine and its involvement in acetylcholine biosynthesis. This dual functionality distinguishes it from other similar compounds that may only participate in one of these pathways .

Properties

Molecular Formula

C11H18N4Na2O11P2

Molecular Weight

490.21 g/mol

IUPAC Name

disodium;[2-aminoethoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C11H20N4O11P2.2Na/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18;;/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18);;/q;2*+1/p-2/t6-,8-,9-,10-;;/m1../s1

InChI Key

XPQLJCAVGXYBOL-HJIQGPIZSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+]

Origin of Product

United States

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